molecular formula C9H13ClN2 B2980543 [(4-Chloropyridin-2-yl)methyl](ethyl)methylamine CAS No. 1515769-61-5

[(4-Chloropyridin-2-yl)methyl](ethyl)methylamine

Cat. No.: B2980543
CAS No.: 1515769-61-5
M. Wt: 184.67
InChI Key: MSGUCVXGQSKZBU-UHFFFAOYSA-N
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Description

“(4-Chloropyridin-2-yl)methylmethylamine” is a chemical compound with the CAS Number: 1515769-61-5 . It has a molecular weight of 184.67 . The IUPAC name for this compound is N-[(4-chloro-2-pyridinyl)methyl]-N-methylethanamine . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for “(4-Chloropyridin-2-yl)methylmethylamine” is 1S/C9H13ClN2/c1-3-12(2)7-9-6-8(10)4-5-11-9/h4-6H,3,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“(4-Chloropyridin-2-yl)methylmethylamine” is a liquid at room temperature . It has a molecular weight of 184.67 . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Environmental Monitoring and Analysis

One application of derivatives similar to "(4-Chloropyridin-2-yl)methylmethylamine" is in environmental monitoring and analysis. Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines in wastewater and surface water, which are essential for assessing water quality and environmental health. Their study emphasizes the importance of sensitive detection techniques for environmental contaminants, which could be relevant to the monitoring of compounds related to "(4-Chloropyridin-2-yl)methylmethylamine" (Sacher, Lenz, & Brauch, 1997).

Organic Synthesis and Chemical Analysis

In organic chemistry, compounds similar to "(4-Chloropyridin-2-yl)methylmethylamine" serve as intermediates in the synthesis of various organic molecules. For example, Tanaka, Nagasawa, and Sakamura (2000) described a practical synthesis method for (6-chloro-3-pyridyl)methylamine, showcasing the importance of selective hydrogenation in producing key intermediates for neo-nicotinoid insecticides. This process highlights the compound's role in facilitating the synthesis of agriculturally important chemicals (Tanaka, Nagasawa, & Sakamura, 2000).

Receptor Binding Studies

The study of compounds structurally related to "(4-Chloropyridin-2-yl)methylmethylamine" also extends to pharmacology, where their binding affinity to receptors can lead to the development of new therapeutic agents. For instance, de Costa et al. (1992) synthesized and evaluated a novel class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines for their binding affinity at the sigma receptor, contributing to our understanding of receptor-ligand interactions and the potential for discovering new drugs (de Costa, Radesca, Di Paolo, & Bowen, 1992).

Safety and Hazards

The safety data sheet for a similar compound, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

N-[(4-chloropyridin-2-yl)methyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-3-12(2)7-9-6-8(10)4-5-11-9/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGUCVXGQSKZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=NC=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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